[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 93668-45-2
VCID: VC2805790
InChI: InChI=1S/C12H15N3.2ClH/c13-7-4-9-15-10-8-14-12(15)11-5-2-1-3-6-11;;/h1-3,5-6,8,10H,4,7,9,13H2;2*1H
SMILES: C1=CC=C(C=C1)C2=NC=CN2CCCN.Cl.Cl
Molecular Formula: C12H17Cl2N3
Molecular Weight: 274.19 g/mol

[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride

CAS No.: 93668-45-2

Cat. No.: VC2805790

Molecular Formula: C12H17Cl2N3

Molecular Weight: 274.19 g/mol

* For research use only. Not for human or veterinary use.

[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride - 93668-45-2

CAS No. 93668-45-2
Molecular Formula C12H17Cl2N3
Molecular Weight 274.19 g/mol
IUPAC Name 3-(2-phenylimidazol-1-yl)propan-1-amine;dihydrochloride
Standard InChI InChI=1S/C12H15N3.2ClH/c13-7-4-9-15-10-8-14-12(15)11-5-2-1-3-6-11;;/h1-3,5-6,8,10H,4,7,9,13H2;2*1H
Standard InChI Key AFTAITRPVMYQRQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC=CN2CCCN.Cl.Cl
Canonical SMILES C1=CC=C(C=C1)C2=NC=CN2CCCN.Cl.Cl

Chemical Identity and Properties

Basic Information

[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride is an organic compound containing an imidazole ring substituted with a phenyl group at position 2 and a propylamine chain at position 1. It exists as a dihydrochloride salt, which affects its solubility and stability characteristics.

PropertyValue
CAS Number93668-45-2
Molecular FormulaC12H17Cl2N3
Molecular Weight274.19 g/mol
Alternative Names3-(2-phenyl-imidazol-1-yl)-propylamine dihydrochloride

The compound's chemical identity is defined by its specific arrangement of atoms, with the phenyl-imidazole moiety serving as the core structure linked to a propylamine chain. This structural configuration contributes to its chemical reactivity and potential biological interactions.

Structural Features

The molecular structure of [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride consists of several key components:

  • A five-membered imidazole ring containing two nitrogen atoms

  • A phenyl group attached at position 2 of the imidazole ring

  • A propylamine chain (3-carbon chain with terminal amine) connected at position 1 of the imidazole ring

  • Two hydrochloride groups forming the dihydrochloride salt

This unique arrangement creates a molecule with multiple functional groups that can participate in various chemical reactions and biological interactions. The imidazole ring, in particular, is known for its ability to participate in hydrogen bonding and coordinate with metal ions, which may contribute to the compound's biological activity.

Synthesis and Preparation

Purification Methods

Purification of [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride typically involves techniques such as:

Purification TechniquePurpose
RecrystallizationRemoves impurities through differential solubility
Column ChromatographySeparates the compound from reaction by-products
Salt FormationConverts the free base to the dihydrochloride salt for stability

These purification methods are essential for obtaining high-purity samples for research and analytical purposes.

Comparison with Structurally Related Compounds

Structural Analogues

Several compounds share structural similarities with [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride, including:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
3-(1H-Imidazol-1-yl)propylamine dihydrochlorideC12H18Cl2N4289.20 g/molContains a 4-pyridinylmethyl group instead of a phenyl group
(3-((2-Isopropyl-1H-imidazol-1-yl)methyl)phenyl)amine dihydrochlorideC13H18Cl2N3288.21 g/molContains an isopropyl group at position 2 of imidazole and a different arrangement of the phenyl group

The structural variations among these compounds likely result in differences in their physical properties, chemical reactivity, and biological activities. The positioning of functional groups, particularly around the imidazole ring, can significantly impact how these molecules interact with biological targets.

Functional Similarity

Despite structural differences, compounds containing the imidazole moiety often share certain functional characteristics:

  • The ability to participate in acid-base reactions due to the imidazole nitrogen atoms

  • Potential for hydrogen bonding interactions

  • Metal coordination capabilities

  • Similar solubility profiles in the dihydrochloride salt form

These functional similarities make imidazole derivatives an interesting class of compounds for comparative studies in medicinal chemistry and biochemical research.

Biological Activity and Mechanisms

Mechanisms of Action

The potential mechanisms of action for [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride may include:

  • Metal coordination in enzyme active sites

  • Hydrogen bonding with protein residues

  • Ionic interactions through the positively charged amine group

  • π-π stacking interactions via the phenyl ring

These mechanisms may explain how the compound potentially interacts with biological macromolecules and exerts its effects on cellular processes.

Research Applications

Chemical Research

In chemical research, [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride may serve as:

  • A building block for more complex molecules

  • A model compound for studying imidazole chemistry

  • A reagent in specific chemical transformations

  • A ligand in coordination chemistry studies

The compound's unique structural features make it valuable for investigating fundamental chemical principles and developing new synthetic methodologies.

Biological and Medicinal Research

Potential applications in biological and medicinal research include:

Research AreaPotential Application
Drug DiscoveryAs a lead compound or scaffold for developing new therapeutic agents
Enzyme StudiesInvestigation of enzyme inhibition mechanisms
Receptor BiologyStudies of receptor-ligand interactions
Cellular BiologyAnalysis of cellular responses to imidazole derivatives

The diverse biological activities associated with imidazole derivatives make [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride a compound of interest in multiple areas of biomedical research.

Analytical Methods for Detection and Characterization

Spectroscopic Methods

Several spectroscopic methods are commonly employed for the characterization of compounds like [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

  • Mass Spectrometry (MS)

  • Ultraviolet-Visible (UV-Vis) Spectroscopy

These techniques provide valuable information about the compound's structure, purity, and identity.

Chromatographic Methods

Chromatographic techniques used for the analysis of [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride include:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC) (often after derivatization)

These methods are essential for assessing the compound's purity and for monitoring reactions involving this compound.

Physical and Chemical Properties

Solubility Profile

As a dihydrochloride salt, [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride is expected to exhibit:

  • High solubility in water

  • Moderate solubility in polar organic solvents like methanol and ethanol

  • Poor solubility in non-polar organic solvents

This solubility profile influences how the compound can be handled and used in various experimental settings.

Stability Considerations

The stability of [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride is influenced by several factors:

  • It may be hygroscopic due to its salt form

  • The compound is likely to be stable under normal laboratory storage conditions

  • Exposure to strong oxidizing agents or bases may lead to degradation

  • Long-term storage may require protection from light and moisture

Understanding these stability considerations is important for researchers working with this compound.

Future Research Directions

Structure-Activity Relationship Studies

Future research on [3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride may focus on:

  • Synthesis of structural analogues to explore structure-activity relationships

  • Investigation of specific biological targets

  • Development of more potent or selective derivatives

  • Exploration of alternative salt forms

These studies would contribute to a deeper understanding of how structural modifications affect the compound's properties and activities.

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